molecular formula C21H20ClNO2 B1393892 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-61-4

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393892
M. Wt: 353.8 g/mol
InChI Key: ZDDHSBRDOFHAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C21H20ClNO2 . It has an average mass of 353.842 Da and a monoisotopic mass of 353.118256 Da . This compound is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride consists of 21 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride include a molecular formula of C21H20ClNO2, an average mass of 353.842 Da, and a monoisotopic mass of 353.118256 Da .

Scientific Research Applications

Fluorescence Derivatization Agent in Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative of the compound , has been utilized as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols to produce fluorescent esters, facilitating their separation and detection in liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).

Cubane-like Copper Complex Formation

Copper(I) chloride, when reacted with sodium 2-methylquinolin-8-olate, forms a tetranuclear copper(I) carbonyl complex with a cubane-like structure. This indicates the potential of quinoline derivatives in forming complex structures useful in inorganic chemistry and materials science (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).

Synthesis of Novel Organic Compounds

Research has been conducted on the synthesis of new organic compounds using quinoline derivatives. For instance, iminophosphoranes derived from o-substituted arylazides have been prepared, leading to the discovery of previously unreported compounds like 4-methylene-4H-3,1-benzoxazine ring (Molina et al., 1993).

Organometallic Chemistry

The methyl group of 8-methylquinoline has been metallated with rhodium(III) chloride, producing complexes with varying compositions. These complexes have been characterized by spectroscopic methods, highlighting their importance in the field of organometallic chemistry (Nonoyama, 1974).

Chemosensors for Metal Ions

A series of 8-hydroxyquinoline benzoates with azo substituents have been synthesized, demonstrating selective sensing capabilities for Hg2+ ions. This application shows the potential of quinoline derivatives in creating colorimetric chemosensors for specific metal ions (Cheng et al., 2008).

properties

IUPAC Name

8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(22)24)17-6-4-5-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHSBRDOFHAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161209
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-61-4
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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